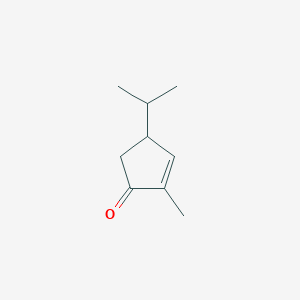
2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Nazarov cyclization reaction from divinyl ketones . Another method includes the Saegusa–Ito oxidation from cyclopentanones . Additionally, ring-closing metathesis from the corresponding dienes and oxidation of the corresponding cyclic allylic alcohols are also viable routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis–Hillman Reaction: A carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.
Michael Reaction: A conjugate addition of a nucleophile to an α-β unsaturated carbonyl compound.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael reaction can yield various substituted cyclopentenones, while the Diels–Alder reaction can produce fused tricyclic systems .
Scientific Research Applications
2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in manufacturing and production processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(propan-2-yl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic conjugate addition reactions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its applications in organic synthesis and industrial processes.
Comparison with Similar Compounds
Properties
CAS No. |
61892-83-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-4-7(3)9(10)5-8/h4,6,8H,5H2,1-3H3 |
InChI Key |
ZWIRBPFFGVRTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















